![molecular formula C17H18ClNO5S B275343 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide](/img/structure/B275343.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide is a chemical compound that has been synthesized and studied for its potential use as a therapeutic agent. This compound has shown promising results in scientific research, and its mechanism of action and physiological effects have been investigated in detail.
作用機序
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide involves its ability to inhibit certain enzymes and receptors in the body. Specifically, it has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. This compound has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide have been investigated in several studies. It has been shown to have anti-inflammatory effects, as well as anti-tumor effects in certain cancer cell lines. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide in lab experiments is its ability to inhibit specific enzymes and receptors in the body. This can make it useful for studying the role of these enzymes and receptors in various biological processes. However, one limitation of using this compound is that it may have off-target effects on other enzymes and receptors in the body, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide. One direction is to investigate its potential use as a therapeutic agent for various diseases and conditions. This could involve further studies of its mechanism of action and its effects on various biological processes. Another direction is to investigate its potential use in combination with other drugs or therapies for cancer treatment. Finally, future studies could investigate the safety and toxicity of this compound in animal models and humans.
合成法
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide involves several steps. The starting material is 4-chloro-3-propoxybenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-(2-hydroxyethyl)-1,3-benzodioxole-5-methylamine to form the desired sulfonamide.
科学的研究の応用
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-chloro-3-propoxybenzene-1-sulfonamide has been studied for its potential use as a therapeutic agent. It has been investigated for its ability to inhibit certain enzymes and receptors in the body, which could make it useful for treating a variety of diseases and conditions. This compound has also been studied for its potential use in cancer treatment.
特性
分子式 |
C17H18ClNO5S |
|---|---|
分子量 |
383.8 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-propoxybenzenesulfonamide |
InChI |
InChI=1S/C17H18ClNO5S/c1-2-7-22-16-9-13(4-5-14(16)18)25(20,21)19-10-12-3-6-15-17(8-12)24-11-23-15/h3-6,8-9,19H,2,7,10-11H2,1H3 |
InChIキー |
ZBYICFPENVNDBK-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
正規SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



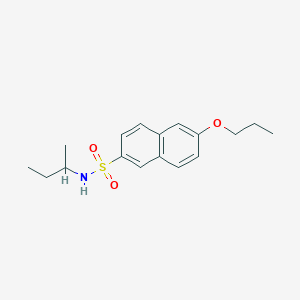
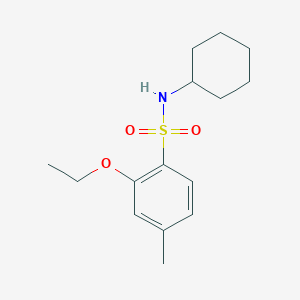

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazine](/img/structure/B275297.png)
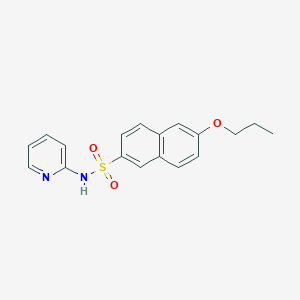
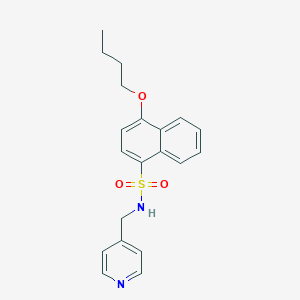


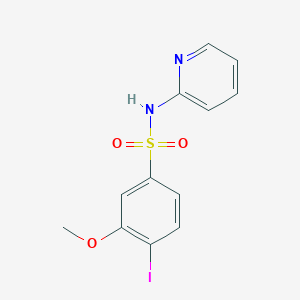




![2,4-dichloro-N-[(4-methylphenyl)methyl]benzenesulfonamide](/img/structure/B275342.png)